1-bromo-8-iodoDibenzofuran
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Overview
Description
1-Bromo-8-iodoDibenzofuran is an organic compound with the molecular formula C12H6BrIO and a molecular weight of 372.98 g/mol It is a derivative of dibenzofuran, where bromine and iodine atoms are substituted at the 1 and 8 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-8-iodoDibenzofuran can be synthesized through a multi-step process involving the bromination and iodination of dibenzofuran. The typical synthetic route involves:
Bromination: Dibenzofuran is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-8-iodoDibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form dibenzofuran derivatives with different oxidation states. Reduction reactions can also be performed to remove the halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in the presence of halogenating agents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Bromo-8-iodoDibenzofuran has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Mechanism of Action
The mechanism of action of 1-bromo-8-iodoDibenzofuran depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 1-Bromo-8-chloroDibenzofuran
- 1-Bromo-8-fluoroDibenzofuran
- 1-Iodo-8-chloroDibenzofuran
Comparison: 1-Bromo-8-iodoDibenzofuran is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and physical properties. Compared to similar compounds with different halogen substitutions, this compound may exhibit different reactivity patterns in substitution and coupling reactions, as well as different biological activities .
Properties
IUPAC Name |
1-bromo-8-iododibenzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrIO/c13-9-2-1-3-11-12(9)8-6-7(14)4-5-10(8)15-11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPNFEBMMQFIDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C3=C(O2)C=CC(=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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